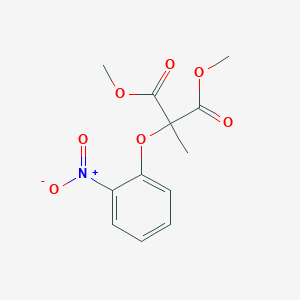![molecular formula C7H6Cl2S B12558544 1-Chloro-2-[(chloromethyl)sulfanyl]benzene CAS No. 147917-81-5](/img/structure/B12558544.png)
1-Chloro-2-[(chloromethyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-[(chloromethyl)sulfanyl]benzene is an organic compound with the molecular formula C(_7)H(_6)Cl(_2)S. It is a colorless liquid with a pungent odor and is known for its various applications in chemical synthesis and industrial processes . The compound is also referred to as 2-chlorobenzyl chloride or alpha,2-dichlorotoluene .
Preparation Methods
The synthesis of 1-Chloro-2-[(chloromethyl)sulfanyl]benzene typically involves the chlorination of 2-chlorotoluene. This reaction is carried out in the presence of sulfuryl chloride (SO(_2)Cl(_2)) and a catalyst such as iron(III) chloride (FeCl(_3)). The reaction conditions include maintaining a temperature range of 50-60°C and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial production methods often involve large-scale chlorination processes using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
1-Chloro-2-[(chloromethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)).
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding sulfide or thiol using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2-[(chloromethyl)sulfanyl]benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism by which 1-Chloro-2-[(chloromethyl)sulfanyl]benzene exerts its effects involves the formation of covalent bonds with nucleophilic sites in target molecules. The chlorine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds . This reactivity makes it useful in various chemical transformations and modifications of biological molecules .
Comparison with Similar Compounds
1-Chloro-2-[(chloromethyl)sulfanyl]benzene can be compared with other similar compounds such as:
2-Chlorobenzyl chloride: Similar in structure but lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Alpha,2-dichlorotoluene: Another similar compound but with different reactivity due to the absence of the sulfanyl group.
Ortho-alpha-dichlorotoluene: Similar in structure but with different physical and chemical properties.
The presence of the sulfanyl group in this compound makes it unique and more versatile in various chemical reactions compared to its analogs .
Properties
CAS No. |
147917-81-5 |
|---|---|
Molecular Formula |
C7H6Cl2S |
Molecular Weight |
193.09 g/mol |
IUPAC Name |
1-chloro-2-(chloromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H6Cl2S/c8-5-10-7-4-2-1-3-6(7)9/h1-4H,5H2 |
InChI Key |
RIVLOEMFLVCCFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)
![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)

![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)








![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)
